molecular formula C9H18BrNO B2733448 4-(2-Bromoethyl)-2,2,3-trimethylmorpholine CAS No. 2156289-88-0

4-(2-Bromoethyl)-2,2,3-trimethylmorpholine

Cat. No.: B2733448
CAS No.: 2156289-88-0
M. Wt: 236.153
InChI Key: RYSQZFLEMBJKAF-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2,2,3-trimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2,2,3-trimethylmorpholine typically involves the reaction of 2,2,3-trimethylmorpholine with a bromoethylating agent. One common method is the reaction of 2,2,3-trimethylmorpholine with 2-bromoethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2,2,3-trimethylmorpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the bromoethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts like acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thioether, or ether derivatives.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of ethyl-substituted derivatives.

Scientific Research Applications

4-(2-Bromoethyl)-2,2,3-trimethylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2,2,3-trimethylmorpholine involves its interaction with biological targets through its bromoethyl group. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)-2,2,3-trimethylmorpholine: Similar structure with a chloroethyl group instead of a bromoethyl group.

    4-(2-Iodoethyl)-2,2,3-trimethylmorpholine: Similar structure with an iodoethyl group instead of a bromoethyl group.

    2,2,3-Trimethylmorpholine: Lacks the bromoethyl group, serving as a simpler analog.

Uniqueness

4-(2-Bromoethyl)-2,2,3-trimethylmorpholine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for applications requiring specific chemical modifications or interactions.

Properties

IUPAC Name

4-(2-bromoethyl)-2,2,3-trimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrNO/c1-8-9(2,3)12-7-6-11(8)5-4-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSQZFLEMBJKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1CCBr)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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